2-Chloro-5-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid
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Overview
Description
2-Chloro-5-{[2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated benzoic acid core, a thiadiazole ring, and a dichlorophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide, followed by cyclization.
Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced through a nucleophilic substitution reaction using 2,4-dichlorophenol and an appropriate leaving group.
Formation of the Sulfanyl Acetyl Intermediate: The sulfanyl acetyl intermediate is prepared by reacting the thiadiazole derivative with chloroacetyl chloride.
Coupling with the Benzoic Acid Derivative: The final step involves coupling the sulfanyl acetyl intermediate with 2-chloro-5-amino benzoic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-{[2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and sulfanyl group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chlorine atoms on the benzoic acid core and dichlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the benzoic acid core or dichlorophenoxy group.
Scientific Research Applications
2-Chloro-5-{[2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-5-{[2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes involved in oxidative stress, such as superoxide dismutase and catalase.
Pathways: Modulation of signaling pathways related to inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Similar structure but with a nitro group instead of the sulfanyl acetyl group.
2,4-Dichlorophenoxyacetic acid: Contains the dichlorophenoxy group but lacks the thiadiazole ring and sulfanyl acetyl group.
5-Amino-2-chlorobenzoic acid: Similar benzoic acid core but with an amino group instead of the sulfanyl acetyl group.
Uniqueness
2-Chloro-5-{[2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid is unique due to its combination of a chlorinated benzoic acid core, a thiadiazole ring, and a dichlorophenoxy group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C18H12Cl3N3O4S2 |
---|---|
Molecular Weight |
504.8 g/mol |
IUPAC Name |
2-chloro-5-[[2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H12Cl3N3O4S2/c19-9-1-4-14(13(21)5-9)28-7-16-23-24-18(30-16)29-8-15(25)22-10-2-3-12(20)11(6-10)17(26)27/h1-6H,7-8H2,(H,22,25)(H,26,27) |
InChI Key |
LDKQHOQYTOAWNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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